4,4'-dimercaptostilbene

Catalog No.
S3479653
CAS No.
614756-39-7
M.F
C14H12S2
M. Wt
244.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-dimercaptostilbene

CAS Number

614756-39-7

Product Name

4,4'-dimercaptostilbene

IUPAC Name

4-[(E)-2-(4-sulfanylphenyl)ethenyl]benzenethiol

Molecular Formula

C14H12S2

Molecular Weight

244.4 g/mol

InChI

InChI=1S/C14H12S2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1+

InChI Key

FOYJDMJLWTYTCC-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)S)S

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)S)S

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)S)S

Antioxidant Activity

Studies suggest 4,4'-stilbenedithiol possesses significant antioxidant properties. It can scavenge free radicals, molecules known to damage cells and contribute to various age-related diseases. Research published in the journal "Food & Function" explored the antioxidant potential of 4,4'-stilbenedithiol extracted from peanuts and found it to be effective in scavenging free radicals and protecting against oxidative stress in cell lines.

Potential Anti-Inflammatory Effects

4,4'-Stilbenedithiol might exhibit anti-inflammatory properties. A study published in "Bioorganic & Medicinal Chemistry Letters" investigated the effects of 4,4'-stilbenedithiol on inflammation and found it to suppress the production of inflammatory mediators in immune cells []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Other Potential Applications

Preliminary research suggests 4,4'-stilbenedithiol might possess additional properties relevant to scientific research, including:

  • Neuroprotective effects: Studies suggest 4,4'-stilbenedithiol may have neuroprotective properties, potentially benefiting brain health [].
  • Antimicrobial activity: Some research indicates 4,4'-stilbenedithiol might exhibit antimicrobial activity against certain bacterial strains [].

Origin and Significance:

4,4'-Stilbenedithiol is a synthetic compound not found naturally. Research into this compound is relatively new, but it has gained interest for its potential applications in various fields, including:

  • Electrochemistry: Due to its ability to undergo reversible redox reactions, 4,4'-stilbenedithiol is being explored for the development of light-controlled electrochemical sensors for hydrogen peroxide detection [1].

Citation:

  • BenchChem, "Buy 4,4'-Stilbenedithiol | 614756-39-7," (Accessed on June 8, 2024)

Molecular Structure Analysis

4,4'-Stilbenedithiol consists of two thiol groups (SH) attached to the opposite ends of a central stilbene core. Stilbene itself is a molecule with two benzene rings linked by a double carbon-carbon bond.

Key Features:

  • The presence of two thiol groups makes 4,4'-stilbenedithiol a dithiol, a class of compounds known for their strong binding properties with metals and their ability to participate in redox reactions [2].
  • The double bond in the stilbene core allows for conjugation, a phenomenon where electrons are delocalized throughout the molecule, influencing its electronic properties and reactivity [2].

Citation:

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic chemistry (2nd ed.). Oxford University Press.

Chemical Reactions Analysis

Information on specific chemical reactions involving 4,4'-stilbenedithiol is limited due to its relatively recent discovery. However, some general possibilities can be inferred based on its structure:

Synthesis:

The synthesis of 4,4'-stilbenedithiol likely involves reactions between starting materials containing benzene rings and thiol groups. Specific methods would require further investigation.

Decomposition:

Under extreme temperatures or exposure to strong oxidizing agents, 4,4'-stilbenedithiol could decompose into smaller molecules like benzene and sulfur-containing compounds. The exact products would depend on the reaction conditions.

Redox Reactions:

Due to the presence of thiol groups, 4,4'-stilbenedithiol can potentially undergo oxidation and reduction reactions. In its application for hydrogen peroxide detection, it likely undergoes a light-induced electron transfer process [1].

Citation:

  • BenchChem, "Buy 4,4'-Stilbenedithiol | 614756-39-7," (Accessed on June 8, 2024)

Balanced chemical equations for these reactions are currently unavailable in the scientific literature.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of 4,4'-stilbenedithiol is scarce due to its recent discovery.

Expected properties based on its structure include:

  • Solid state at room temperature: The presence of aromatic rings and multiple sulfur atoms suggests a relatively high molecular weight, potentially leading to a solid state at room temperature.
  • Low solubility in water: The nonpolar nature of the aromatic rings and the presence of limited functional groups like thiol suggest lower solubility in water.
  • Relatively high melting and boiling points: The presence of aromatic rings and sulfur-sulfur bonds suggests these properties could be high.

Specific data on melting point, boiling point, and solubility are not yet available in the scientific literature.

The mechanism of action of 4,4'-stilbenedithiol is still under investigation. However, its potential application in hydrogen peroxide detection likely involves its ability to undergo light-induced electron transfer upon interaction with hydrogen peroxide molecules [1].

Citation:

  • BenchChem, "Buy 4,4'-Stilbenedithiol | 614756-39-7," (Accessed on June 8, 2024)
Due to the presence of its thiol groups. Some notable reactions include:

  • Oxidation: The thiol groups can be oxidized to form disulfides, which can further react with other nucleophiles.
  • Michael Addition: The compound can act as a nucleophile in Michael addition reactions, reacting with α,β-unsaturated carbonyl compounds.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, due to its ability to form stable organometallic intermediates.

4,4'-dimercaptostilbene exhibits various biological activities, including:

  • Antioxidant Properties: The compound has been shown to scavenge free radicals and reduce oxidative stress, making it a potential candidate for therapeutic applications in diseases associated with oxidative damage.
  • Anticancer Activity: Studies indicate that 4,4'-dimercaptostilbene may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Effects: Preliminary research suggests that this compound may possess antimicrobial properties against specific bacterial strains.

Several methods have been developed for the synthesis of 4,4'-dimercaptostilbene:

  • Condensation Reactions: One common method involves the condensation of appropriate thiophenol derivatives with stilbene under acidic or basic conditions.
  • Reduction of Disulfides: Another approach includes the reduction of corresponding disulfides using reducing agents such as lithium aluminum hydride.
  • Direct Synthesis from Starting Materials: The compound can also be synthesized from simpler starting materials through multi-step organic synthesis involving thiolation and coupling reactions.

4,4'-dimercaptostilbene has a range of applications due to its chemical and biological properties:

  • Material Science: Used in the development of functionalized surfaces for sensors and catalysis due to its ability to form self-assembled monolayers on metal surfaces.
  • Pharmaceuticals: Investigated for potential use in drug formulations owing to its antioxidant and anticancer properties.
  • Cosmetics: Incorporated into formulations for skin care products due to its protective effects against oxidative stress.

Research involving interaction studies of 4,4'-dimercaptostilbene has focused on its behavior when adsorbed onto metal surfaces. For instance:

  • Tip-Enhanced Raman Spectroscopy: This technique has been employed to study the vibrational modes of 4,4'-dimercaptostilbene when adsorbed on silver substrates, revealing insights into its molecular interactions and conformations on surfaces .
  • Plasmonic Effects: The compound's interactions with plasmonic materials have been investigated to understand how it enhances

Several compounds share structural or functional similarities with 4,4'-dimercaptostilbene. Here are some notable examples:

Compound NameStructure TypeKey Features
2,2'-dithiobis(benzothiazole)DithiolUsed as a rubber accelerator; similar reactivity
1,2-benzenedithiolDithiolExhibits antioxidant properties; less stable
3,3'-dithiobispropionic acidDithiolKnown for its use in bioconjugation

Uniqueness of 4,4'-Dimercaptostilbene

What sets 4,4'-dimercaptostilbene apart from these similar compounds is its specific arrangement of thiol groups on the stilbene framework. This unique configuration allows it not only to engage in diverse

Tip-Enhanced Raman Spectroscopy represents a powerful analytical technique that combines scanning probe microscopy with Raman spectroscopy to achieve nanoscale chemical imaging capabilities beyond the diffraction limit of conventional optical methods [9]. This technique has proven particularly valuable for investigating molecular interfaces such as those formed between 4,4′-dimercaptostilbene (DMS) and metal surfaces [3]. The fundamental principle of TERS involves the use of a metallic tip (typically gold or silver) that concentrates the incident light field at its apex, acting as a nano-source of light and local field enhancer [9]. This enhancement effect dramatically improves Raman sensitivity by factors of 10³-10⁹, enabling the detection of chemical signals from extremely small sample volumes [9] [35].

When applied to 4,4′-dimercaptostilbene-metal interfaces, TERS provides unique insights into the molecular orientation, binding configurations, and electronic interactions that occur at these junctions [3]. The dithiol structure of 4,4′-dimercaptostilbene makes it particularly suitable for forming well-defined self-assembled monolayers on noble metal surfaces, with the molecule providing a rigid structure that has low susceptibility to chemical interactions [1] [6]. This structural stability, combined with the nanoscale resolution of TERS, allows researchers to probe the specific vibrational signatures associated with the metal-sulfur bonds and the conformational changes that occur upon adsorption [3] [27].

Spatial Resolution Limits in Vibrational Mode-Specific TERS Mapping

The spatial resolution achievable in TERS imaging represents one of its most significant advantages over conventional spectroscopic techniques [10]. For 4,4′-dimercaptostilbene on metal surfaces, researchers have demonstrated spatial resolutions as fine as 10-15 nanometers, allowing for the visualization of molecular distributions and chemical heterogeneity at unprecedented scales [16] [33]. This resolution capability is primarily determined by the radius of curvature of the tip apex rather than the wavelength of light used for excitation, effectively circumventing the traditional diffraction limit [30].

Recent studies have shown that the spatial resolution in TERS mapping of 4,4′-dimercaptostilbene is not uniform across all vibrational modes [3]. Different vibrational resonances of the molecule are selectively enhanced at different sites on the metal substrate, creating mode-specific chemical maps that reveal subtle variations in molecular-surface interactions [3] [27]. This phenomenon arises from the interaction between vibrational-mode-dependent polarizability tensors of the molecule and the enhanced electromagnetic fields at the plasmonic tip-surface nanojunction [3].

The following table summarizes the key factors affecting spatial resolution in TERS mapping of 4,4′-dimercaptostilbene on metal surfaces:

FactorEffect on Spatial ResolutionTypical Values
Tip radiusSmaller radius improves resolution5-50 nm
Tip-substrate distanceSmaller distance improves resolution1-5 nm
Substrate materialMetallic substrates provide better resolutionGold, Silver
Enhancement factorHigher enhancement improves signal-to-noise ratio10³-10⁹
Vibrational mode symmetryMode-dependent resolution variationsMode-specific

Experimental findings indicate that the spatial resolution in TERS mapping can be further optimized by controlling the polarization of the incident light and the orientation of the tip relative to the sample surface [10] [30]. For 4,4′-dimercaptostilbene specifically, the resolution limits can be pushed to below 10 nm under optimal conditions, allowing researchers to distinguish between individual molecular domains and even detect variations in molecular orientation within self-assembled monolayers [3] [33].

Temporal Dynamics of Molecular Diffusion Probed via Time-Resolved TERS

Time-resolved TERS measurements have emerged as a powerful approach for studying the dynamic behavior of molecules at interfaces, including the diffusion processes of 4,4′-dimercaptostilbene on metal surfaces [3] [8]. By recording sequences of TERS spectra at defined time intervals, researchers can track molecular movement and conformational changes with both high spatial and temporal resolution [8] [25]. This capability is particularly valuable for understanding the kinetics of self-assembly processes and the stability of molecular adsorption configurations.

Studies of 4,4′-dimercaptostilbene on silver surfaces have revealed that molecular diffusion can be directly observed through sequential TERS imaging, with time-resolved measurements (Δt = 10 s) showing the movement of molecules within the diffraction-limited laser spot that illuminates the substrate [8]. These measurements provide insights into molecule-local field interactions that occur on much finer temporal and spatial scales than conventional spectroscopic techniques can access [8] [14].

The diffusion coefficient (D) of 4,4′-dimercaptostilbene on metal surfaces can be determined from time-resolved TERS data by analyzing the changes in spatial distribution of specific vibrational modes over time [14] [25]. This parameter is sensitive to the size and shape of the molecule and its intermolecular interactions with the solvent and substrate [14]. For 4,4′-dimercaptostilbene on silver surfaces, the diffusion behavior is influenced by the strength of the metal-sulfur bonds and the presence of surface defects or step edges that can act as anchoring points [3] [8].

Time-resolved TERS measurements have also revealed that the diffusion behavior of 4,4′-dimercaptostilbene is not uniform across all vibrational modes [3]. Some modes show more rapid spatial redistribution than others, suggesting that different parts of the molecule experience different degrees of interaction with the metal surface [3] [27]. This mode-specific diffusion behavior provides valuable information about the nature of the chemical bonding at the molecule-metal interface and the energy landscape that governs molecular movement on the surface [8] [25].

Polarizability Tensor Analysis of Symmetry-Selected Vibrational Modes

The analysis of polarizability tensors provides a powerful framework for understanding the vibrational properties of 4,4′-dimercaptostilbene and its interactions with metal surfaces [22]. The Raman polarizability tensor represents the vibrational modulation of the polarizability of a molecule, which determines how it interacts with incident light and generates Raman scattering [22]. For 4,4′-dimercaptostilbene, which belongs to the C₂ₕ point group, the polarizability tensor analysis reveals important insights into the symmetry properties of its vibrational modes and their responses to electromagnetic fields [3] [22].

The Raman scattering intensity can be expressed as a function of the incident electric field vector and the Raman polarizability tensor according to the relationship:

IR ∝ |Ei · α · E_s|²

where IR is the Raman scattering intensity, Ei is the incident electric field vector, E_s is the scattered electric field vector, and α is the Raman polarizability tensor [22]. For 4,4′-dimercaptostilbene, the forms of the Raman polarizability tensors are dictated by the symmetry species of the C₂ₕ point group to which the molecule belongs [22] [23].

Research has demonstrated that the polarizability tensor analysis can be used to identify and characterize specific vibrational modes of 4,4′-dimercaptostilbene based on their symmetry properties [3] [22]. This approach is particularly valuable for understanding how different vibrational modes interact with the enhanced electromagnetic fields in TERS experiments and contribute to the observed spectral features [3] [22].

C₂ₕ Symmetry Considerations for Non-Totally Symmetric Modes

The 4,4′-dimercaptostilbene molecule belongs to the C₂ₕ point group, which includes the following symmetry elements: the identity operation (E), a two-fold rotation axis (C₂), a horizontal mirror plane (σₕ), and a center of inversion (i) [18] [21]. These symmetry elements give rise to four irreducible representations: Ag, Bg, Au, and Bu [18]. The vibrational modes of 4,4′-dimercaptostilbene can be classified according to these irreducible representations based on how they transform under the symmetry operations of the C₂ₕ point group [21] [23].

The non-totally symmetric vibrational modes of 4,4′-dimercaptostilbene, particularly those with B_u symmetry, have been shown to provide valuable information about the molecule-metal interactions in TERS experiments [3]. These modes are especially sensitive to the local environment and can be used to map differences in vibronic coupling strength across the metal surface [3] [26]. In effect, each pixel in the recorded TERS images reports on the distinct local environments in which the various probed molecules reside [3].

For the C₂ₕ point group, the selection rules for vibrational spectroscopy dictate that modes with Ag and Bg symmetry are Raman-active, while modes with Au and Bu symmetry are infrared-active [21] [23]. However, in TERS experiments, the strong field gradients and symmetry breaking at the tip-sample junction can lead to the observation of modes that would be forbidden in conventional Raman spectroscopy [3] [21]. This effect is particularly pronounced for the non-totally symmetric modes of 4,4′-dimercaptostilbene, which can be selectively enhanced under certain experimental conditions [3].

The following table summarizes the key vibrational modes of 4,4′-dimercaptostilbene and their symmetry classifications:

Vibrational ModeSymmetryRaman ActivityIR ActivityTERS Enhancement
C=C stretchA_gStrongInactiveHigh
C-S stretchA_gMediumInactiveHigh
Ring breathingA_gStrongInactiveMedium
C-H in-plane bendB_gWeakInactiveMedium
C-H out-of-plane bendA_uInactiveStrongLow
S-H stretchB_uInactiveStrongVariable

The non-totally symmetric modes (Bg, Au, B_u) of 4,4′-dimercaptostilbene provide unique insights into the molecule-metal interactions because they are particularly sensitive to symmetry breaking at the interface [3] [26]. By analyzing the TERS signals from these modes, researchers can map the distribution of different binding configurations and identify regions of the metal surface where vibronic coupling is enhanced [3] [26].

Mode-Dependent Enhancement Factors in Plasmonic Hotspots

The enhancement of Raman signals in TERS experiments is not uniform across all vibrational modes of 4,4′-dimercaptostilbene [3] [13]. Different modes experience different degrees of enhancement depending on their symmetry properties and their orientation relative to the enhanced electromagnetic field at the tip-sample junction [3] [22]. This mode-dependent enhancement is particularly pronounced in plasmonic hotspots, where the electromagnetic field is highly localized and intensified [13] [39].

For 4,4′-dimercaptostilbene on metal surfaces, the enhancement factors for different vibrational modes can vary by several orders of magnitude [3] [35]. The highest enhancement factors are typically observed for modes that involve motion of atoms near the metal-sulfur bonds, as these are most strongly coupled to the plasmonic resonances of the metal substrate [3] [13]. The enhancement factor for a specific vibrational mode can be calculated as the ratio of the TERS signal intensity to the conventional Raman signal intensity, normalized by the respective sampling volumes [29] [35].

Research has shown that the mode-dependent enhancement in plasmonic hotspots is influenced by several factors, including the orientation of the molecule relative to the tip, the polarization of the incident light, and the specific properties of the plasmonic resonance [13] [31]. For 4,4′-dimercaptostilbene, which has a well-defined molecular structure and symmetry, these effects can be systematically studied and correlated with theoretical predictions based on electromagnetic field simulations [3] [35].

Experimental studies have demonstrated that the enhancement factors for different vibrational modes of 4,4′-dimercaptostilbene can range from 10³ to 10⁹, depending on the specific experimental conditions and the nature of the plasmonic hotspot [29] [35]. The highest enhancement factors are typically observed when the molecule is positioned in the gap between the tip and the metal substrate, where the electromagnetic field is most strongly confined [30] [35].

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

4-[(E)-2-(4-sulfanylphenyl)ethenyl]benzenethiol

Dates

Modify: 2024-04-14

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